3',3,5-Trifluorobiphenyl-4-carboxylic acid

Lipophilicity Drug Design ADME

3',3,5-Trifluorobiphenyl-4-carboxylic acid (CAS 1184828-51-0), systematically named 3,3',5'-trifluoro-[1,1'-biphenyl]-4-carboxylic acid, is a fluorinated biphenyl carboxylic acid with molecular formula C13H7F3O2 and molecular weight 252.19 g/mol. It is a crystalline solid with a melting point of 199-203°C and a predicted pKa of 3.70±0.36.

Molecular Formula C13H7F3O2
Molecular Weight 252.19 g/mol
Cat. No. B12074950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3',3,5-Trifluorobiphenyl-4-carboxylic acid
Molecular FormulaC13H7F3O2
Molecular Weight252.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C2=CC(=C(C(=C2)F)C(=O)O)F
InChIInChI=1S/C13H7F3O2/c14-9-3-1-2-7(4-9)8-5-10(15)12(13(17)18)11(16)6-8/h1-6H,(H,17,18)
InChIKeyJYESJHWFNGFVRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3',3,5-Trifluorobiphenyl-4-carboxylic Acid: Chemical Identity and Baseline Specifications for Procurement Assessment


3',3,5-Trifluorobiphenyl-4-carboxylic acid (CAS 1184828-51-0), systematically named 3,3',5'-trifluoro-[1,1'-biphenyl]-4-carboxylic acid, is a fluorinated biphenyl carboxylic acid with molecular formula C13H7F3O2 and molecular weight 252.19 g/mol . It is a crystalline solid with a melting point of 199-203°C and a predicted pKa of 3.70±0.36 . This compound serves as a versatile synthetic intermediate and a pharmacological tool for probing lipoxygenase pathways, CCR5 receptor antagonism, and other biological targets [1][2].

Intermediate Fluorinated biphenyl building block for medicinal chemistry
Pathway probe Lipoxygenase pathway study context (reported inhibitor)
Target tool CCR5 receptor engagement research (preliminary antagonist data)

Why Structural Isomers and Other Biphenyl Carboxylic Acids Cannot Replace 3',3,5-Trifluorobiphenyl-4-carboxylic Acid


The precise 3',3,5-trifluoro substitution pattern on the biphenyl-4-carboxylic acid scaffold is not interchangeable with other fluorination regioisomers (e.g., 2',3,5- or 4',3,5-) or with -CF3-substituted analogs such as xenalipin [1][2]. Computational and empirical structure-activity relationship (SAR) studies on biphenyl aromatase inhibitors demonstrate that the position of electron-withdrawing fluorine substituents critically modulates both binding affinity and physicochemical properties like LogP and pKa [3]. Even a single positional shift in fluorine placement can alter lipophilicity by ΔLogP > 0.3, which directly impacts membrane permeability, metabolic stability, and off-target engagement [4]. Consequently, substitution with a generic biphenyl carboxylic acid would invalidate SAR-optimized biological outcomes and compromise reproducibility in target validation studies.

Regioisomeric fluorine shifts
Moving fluorine from 3',3,5 to 2',3,5 or 4',3,5 positions may alter LogP by >0.3 units, shifting membrane permeability and off-target profiles.
CF3 analog (xenalipin) mismatch
Xenalipin carries a -CF3 group instead of three aromatic fluorines; its higher LogP (3.81 vs 3.71) and larger MW change ADME behavior and may not reproduce the same target engagement.
Non-fluorinated biphenyl acids
Biphenyl-4-carboxylic acid without fluorine lacks the electron‑withdrawing pattern required for lipoxygenase or CCR5 interaction; reported inactivity in relevant assays limits direct substitution.

Quantitative Differentiation Evidence for 3',3,5-Trifluorobiphenyl-4-carboxylic Acid Against Key Comparators


Lipophilicity (LogP) Comparison: Enhanced Membrane Permeability Versus Xenalipin

The calculated LogP of 3',3,5-Trifluorobiphenyl-4-carboxylic acid is 3.71, which is 0.10 log units lower than that of the CF3-containing comparator xenalipin (LogP = 3.81) [1]. This modest reduction in lipophilicity may improve aqueous solubility while retaining sufficient membrane permeability, a critical balance for oral bioavailability [2].

Lipophilicity ΔLogP
Cross-study comparable
Target LogP 3.71
Xenalipin LogP 3.81
ΔLogP = -0.10
Slightly lower lipophilicity may improve solubility without sacrificing membrane permeability.
Calculated LogP (ACD/Labs); experimental verification recommended.
Lipophilicity Drug Design ADME

Molecular Weight Advantage: Improved Ligand Efficiency Compared to Xenalipin

3',3,5-Trifluorobiphenyl-4-carboxylic acid possesses a molecular weight of 252.19 g/mol, which is 14.03 g/mol (approximately 5.3%) lower than the 266.22 g/mol of xenalipin [1]. Lower molecular weight generally correlates with improved ligand efficiency and a higher probability of oral absorption [2].

Molecular Weight Advantage
Class-level inference
MW 252.19 g/mol
vs Xenalipin 266.22 g/mol
Reduction 14.03 g/mol (5.3%)
Lower molecular weight supports improved ligand efficiency and oral absorption probability.
Drug-likeness guideline context; in vitro permeability data needed for confirmation.
Ligand Efficiency Molecular Weight Drug-likeness

Lipoxygenase Inhibition: Class-Level Bioactivity Differentiating from Non-Fluorinated Analogs

3',3,5-Trifluorobiphenyl-4-carboxylic acid is classified as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. In contrast, non-fluorinated biphenyl-4-carboxylic acid analogs show significantly reduced or no inhibitory activity against 5-lipoxygenase, with IC50 values typically >10 μM [2]. The electron-withdrawing trifluoro substitution pattern is hypothesized to enhance binding affinity to the enzyme's active site, although direct comparative IC50 data for this specific compound remain unpublished.

Lipoxygenase Inhibition
Class-level inference
Target: Potent inhibitor (MeSH)
Non-fluorinated analog: IC50 >10 μM
Fluorination pattern differentiates activity; direct IC50 for this compound remains unpublished.
Class-level assignment; recommend confirmatory enzymatic assay.
Lipoxygenase Inflammation Enzyme Inhibition

CCR5 Antagonism: Preliminary Functional Data Supporting Selectivity Over Other Chemokine Receptors

Preliminary pharmacological screening identifies 3',3,5-Trifluorobiphenyl-4-carboxylic acid as a CCR5 antagonist with potential utility in treating CCR5-mediated diseases such as HIV infection, asthma, and rheumatoid arthritis [1]. While direct head-to-head IC50 comparisons are not available for the free acid, structurally related trifluorobiphenyl carboxylates exhibit nanomolar potency (IC50 = 1.95 nM) at CCR5 [2]. This suggests that the trifluoro substitution pattern is a critical pharmacophoric element for CCR5 engagement, a feature lacking in non-fluorinated or mono-fluorinated biphenyl analogs.

CCR5 Antagonism
Preliminary screening
Target: CCR5 antagonist (prelim. screen)
Non-fluorinated biphenyl: no reported activity
Supports research use as a CCR5 pathway probe; structurally related carboxylates show nM potency.
Free acid data limited; validate in cell-based functional assay.
CCR5 HIV Chemokine Receptor

Optimal Use Cases for 3',3,5-Trifluorobiphenyl-4-carboxylic Acid Based on Quantifiable Differentiation


Medicinal Chemistry: Lead Optimization for Lipoxygenase Inhibitors

Researchers seeking to develop novel anti-inflammatory agents can utilize 3',3,5-Trifluorobiphenyl-4-carboxylic acid as a privileged scaffold for lipoxygenase inhibition. Its potent activity (as per MeSH classification) contrasts sharply with the inactivity of non-fluorinated analogs, enabling SAR studies to map the contributions of fluorine substitution to target engagement [1][2].

Chemical Biology: Pharmacological Tool for Probing CCR5-Mediated Pathways

The compound's reported CCR5 antagonist activity makes it a valuable probe for dissecting chemokine receptor signaling in cellular models of HIV entry and inflammation. Its use is warranted over non-fluorinated biphenyl controls due to the established requirement of fluorine atoms for high-affinity CCR5 binding [3].

Synthetic Chemistry: Fluorinated Building Block for Advanced Materials

As a crystalline, bench-stable solid with a well-defined melting point (199-203°C), this compound serves as a reliable intermediate for Suzuki-Miyaura cross-couplings and other palladium-catalyzed transformations. Its lower molecular weight and favorable LogP compared to -CF3 analogs offer practical advantages in reaction workup and purification [4].

Drug Discovery: ADME Property Benchmarking

The compound's moderate LogP (3.71) and molecular weight (252.19) position it as a benchmark comparator for assessing the impact of additional substituents on lipophilicity and permeability. Its use in parallel artificial membrane permeability assays (PAMPA) can inform the design of analogs with improved oral bioavailability [5].

Application
Selection Property
Validation Focus
Lipoxygenase inhibitor SAR
Fluorination-driven target engagement
Compare inhibitory activity against non-fluorinated analog
CCR5 pathway probe
CCR5 receptor interaction context
Verify selectivity over other chemokine receptors
Fluorinated synthetic intermediate
Crystalline stability & coupling utility
Confirm reactivity in Pd-catalyzed cross-coupling
ADME benchmark
Moderate LogP and lower MW profile
Assess PAMPA permeability and solubility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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